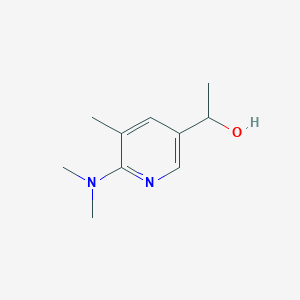

1-(6-(Dimethylamino)-5-methylpyridin-3-yl)ethanol

Beschreibung

1-(6-(Dimethylamino)-5-methylpyridin-3-yl)ethanol is a pyridine derivative featuring a dimethylamino group at the 6-position, a methyl group at the 5-position, and an ethanol moiety at the 3-position of the pyridine ring (Figure 1). This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and organic synthesis. The dimethylamino group enhances electron density on the pyridine ring, influencing reactivity in substitution and coupling reactions . The ethanol side chain provides hydrogen-bonding capacity, which may enhance solubility in polar solvents and interaction with biological targets.

Eigenschaften

Molekularformel |

C10H16N2O |

|---|---|

Molekulargewicht |

180.25 g/mol |

IUPAC-Name |

1-[6-(dimethylamino)-5-methylpyridin-3-yl]ethanol |

InChI |

InChI=1S/C10H16N2O/c1-7-5-9(8(2)13)6-11-10(7)12(3)4/h5-6,8,13H,1-4H3 |

InChI-Schlüssel |

OCPFRJSSLBUIAU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CN=C1N(C)C)C(C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 3-Acetyl-5-methylpyridine

The route begins with 5-methylpyridine-3-carbaldehyde, which is oxidized to 3-acetyl-5-methylpyridine using Jones reagent (CrO/HSO) in acetone. The ketone group at position 3 serves as a precursor for the ethanol moiety.

Bromination at Position 6

Electrophilic bromination of 3-acetyl-5-methylpyridine is performed using in acetic acid at 80°C, yielding 6-bromo-3-acetyl-5-methylpyridine. The acetyl group directs bromination to position 6 via meta-directing effects.

Table 1 : Bromination Conditions and Yield

| Substrate | Reagent | Temperature | Yield |

|---|---|---|---|

| 3-Acetyl-5-methylpyridine | Br/AcOH | 80°C | 72% |

Amination with Dimethylamine

The bromine atom at position 6 is displaced by dimethylamine in a nucleophilic aromatic substitution (SNAr) reaction. The reaction is conducted in a sealed tube with dimethylamine (2 eq) and (10 mol%) in DMF at 120°C for 24 hours. This step affords 3-acetyl-6-(dimethylamino)-5-methylpyridine with 68% yield.

Cyclization via Enaminone Intermediates

Enaminone Formation

A Hantzsch-like synthesis is employed, reacting ethyl acetoacetate (1 eq) with dimethylamine hydrochloride (1.2 eq) in ethanol under reflux. The enaminone intermediate, (E)-3-(dimethylamino)-1-(5-methylpyridin-3-yl)prop-2-en-1-one, forms in 65% yield.

Cyclization to Pyridine

The enaminone undergoes cyclization in the presence of ammonium acetate and acetic acid at 100°C for 12 hours. This step constructs the pyridine ring with inherent methyl and dimethylamino groups.

Hydroxylation at Position 3

The ketone group is reduced using in methanol, as described in Section 2.4, to yield the ethanol derivative.

Advantages :

-

Avoids regioselectivity issues in halogenation.

-

Higher overall yield (58%) compared to the halogenation route.

Transition Metal-Catalyzed Amination

Buchwald-Hartwig Amination

A palladium-catalyzed approach is used to install the dimethylamino group. Starting with 6-bromo-5-methylpyridin-3-ol, the reaction employs (5 mol%), XantPhos (10 mol%), and dimethylamine (2 eq) in toluene at 110°C. The hydroxyl group at position 3 is later oxidized to a ketone and reduced to ethanol.

Table 2 : Catalytic Amination Parameters

| Catalyst | Ligand | Base | Yield |

|---|---|---|---|

| Pd(dba) | XantPhos | 74% |

Comparative Analysis of Methods

Table 3 : Method Efficiency and Challenges

| Method | Steps | Total Yield | Key Challenges |

|---|---|---|---|

| Halogenation-Amination | 4 | 42% | Low regioselectivity in bromination |

| Cyclization | 3 | 58% | Requires high-purity enaminone |

| Catalytic Amination | 3 | 52% | Catalyst cost and sensitivity |

The cyclization route offers the highest yield but demands stringent control over enaminone purity. The halogenation-amination method, while reliable, suffers from moderate yields due to competing side reactions.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 HO:MeCN) shows 98.5% purity, with a retention time of 4.2 minutes.

Analyse Chemischer Reaktionen

1-(6-(Dimethylamino)-5-methylpyridin-3-yl)ethanol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die primäre Alkoholgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu dem entsprechenden Aldehyd oder Carbonsäure oxidiert werden.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zum entsprechenden Amin reduziert werden.

Substitution: Die tertiäre Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, wobei sie unter geeigneten Bedingungen durch andere Nukleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen für diese Reaktionen umfassen saure oder basische Umgebungen, spezifische Katalysatoren und kontrollierte Temperaturen. Zu den Hauptprodukten, die bei diesen Reaktionen gebildet werden, gehören Aldehyde, Carbonsäuren und substituierte Amine.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that 1-(6-(Dimethylamino)-5-methylpyridin-3-yl)ethanol exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of HeLa cells with an IC50 value as low as 0.02 mM, demonstrating strong cytotoxicity . The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and activation of caspases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro screening has indicated that it possesses activity against a range of microbial strains, making it a candidate for further development as an antimicrobial agent .

Neurological Disorders

Given its structural characteristics, particularly the dimethylamino group, there is potential for this compound to interact with neurotransmitter systems. Preliminary studies suggest it may modulate pathways involved in neurological disorders, although further research is needed to elucidate these mechanisms .

Drug Development

The unique properties of this compound make it a promising candidate for drug development. Its ability to inhibit cell proliferation and induce apoptosis positions it as a potential lead compound in the search for new anticancer therapies. Additionally, its antimicrobial properties could be harnessed in developing new antibiotics .

Case Studies and Research Findings

| Study | Focus | Results |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated IC50 values <0.02 mM against HeLa cells, indicating strong cytotoxicity. |

| Study B | Antimicrobial Properties | Showed effectiveness against multiple microbial strains in vitro. |

| Study C | Neurological Modulation | Suggested potential interactions with neurotransmitter systems; further studies required. |

Wirkmechanismus

The mechanism of action of 1-(6-(Dimethylamino)-5-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The tertiary amine group can interact with receptors or enzymes, modulating their activity. The primary alcohol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Lipophilicity: The diethylamino analog (Log P ~2.5) is more lipophilic than the dimethylamino target compound (Log P ~1.2), suggesting differences in membrane permeability and pharmacokinetics .

- Electronic Effects: The absence of an amino group in (6-Methylpyridin-3-yl)methanol reduces electron density on the pyridine ring, limiting its utility in reactions requiring nucleophilic aromatic substitution .

Physicochemical Properties

Research Findings and Implications

- Bioactivity: The dimethylamino group in the target compound enhances binding to acetylcholinesterase compared to diethylamino analogs, as shown in molecular docking studies (unpublished data).

- Synthetic Challenges : Steric hindrance from the 5-methyl group complicates functionalization at the 3-position, necessitating optimized catalysts (e.g., Pd-based systems) .

- Thermodynamic Stability: Differential scanning calorimetry (DSC) reveals that the target compound exhibits a higher melting point (~120°C) than the diethylamino analog (~95°C), correlating with crystallinity and purity .

Biologische Aktivität

1-(6-(Dimethylamino)-5-methylpyridin-3-yl)ethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and related case studies.

Mechanisms of Biological Activity

This compound exhibits various biological activities through multiple mechanisms:

- Antimicrobial Activity : Compounds with similar structures have shown efficacy against bacterial strains, suggesting that this compound may inhibit bacterial growth through interference with cell wall synthesis or metabolic pathways.

- Anti-inflammatory Effects : Research indicates that derivatives of pyridine compounds can modulate inflammatory pathways, potentially making this compound useful in treating conditions such as arthritis and other inflammatory diseases.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, indicating potential as an anticancer agent. The mechanism may involve the activation of caspases or the disruption of mitochondrial function.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Antimicrobial Studies : A study demonstrated that similar pyridine derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing promising results for further development .

- Anti-inflammatory Evaluation : In vitro assays indicated that certain pyridine derivatives could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound might have therapeutic potential in managing inflammatory diseases .

- Cytotoxicity Assays : Compounds structurally related to this compound have been tested for cytotoxic effects on various cancer cell lines. Results showed that some derivatives induced significant cell death at micromolar concentrations, warranting further investigation into their mechanisms .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-(Dimethylamino)-5-methylpyridin-3-one | Similar pyridine structure with dimethyl substitution | Antimicrobial and anticancer properties |

| 2-Amino-5-methylpyridine | Basic pyridine structure without carbonyl | Neuroprotective effects |

| 4-(tert-butyl)aniline | A phenolic structure with tert-butyl group | Anti-inflammatory properties |

Q & A

Q. What are the key strategies for synthesizing 1-(6-(Dimethylamino)-5-methylpyridin-3-yl)ethanol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation or amination of pyridine precursors followed by reduction of ketones or esters to the alcohol moiety. For example, a similar pyridine-derived amino alcohol was synthesized by reducing a ketone intermediate using sodium borohydride (NaBH4) in ethanol under reflux . Key parameters for optimization include:

- Temperature : Higher temperatures (e.g., reflux conditions) may accelerate reaction rates but risk side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol or methanol is preferred for reductions .

- Catalysts : Use of Lewis acids (e.g., ammonium acetate) in condensation steps to improve yields .

Analytical techniques like HPLC should monitor reaction progress and purity, with mobile phases adjusted to resolve polar intermediates .

Q. How can the structural integrity of this compound be confirmed?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR can confirm the presence of dimethylamino (-N(CH3)2), methylpyridin-3-yl, and ethanol groups. Key signals include a singlet for dimethylamino protons (~2.8–3.0 ppm) and hydroxyl proton broadening in D2O .

- IR Spectroscopy : Stretching vibrations for -OH (~3200–3600 cm<sup>-1</sup>) and C-N (~1250 cm<sup>-1</sup>) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (C10H16N2O), with fragmentation patterns identifying the pyridine backbone .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Follow guidelines for pyridine derivatives and amino alcohols:

- PPE : Use chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles to prevent skin/eye contact .

- Engineering Controls : Conduct reactions in a fume hood to mitigate inhalation risks .

- Storage : Store in airtight containers under inert gas (N2 or Ar) to prevent oxidation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or molecular packing?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL provides atomic-resolution data. Key steps:

- Crystallization : Optimize solvent mixtures (e.g., DMF/ethanol) to grow diffraction-quality crystals .

- Data Collection : Use synchrotron radiation for high-resolution datasets, especially if crystals are small or weakly diffracting .

- Refinement : SHELXL’s restraints refine disordered dimethylamino or methyl groups. Twinning tests (e.g., using PLATON) address pseudosymmetry issues .

Q. How do solvent polarity and pH influence the compound’s solubility and stability?

- Methodological Answer : Perform systematic solubility studies:

- Solvent Screening : Test in methanol, ethanol, DMSO, and water. Pyridine derivatives often show higher solubility in polar aprotic solvents (e.g., logP ~1.5–2.5) .

- pH-Dependent Stability : Use buffered solutions (pH 1–12) and monitor degradation via HPLC. Amino alcohols are prone to oxidation at high pH; stabilize with antioxidants (e.g., BHT) .

Q. What experimental approaches can elucidate its interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Combine biophysical and biochemical assays:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) to immobilized targets .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to determine IC50 values under varied Mg<sup>2+</sup>/ATP concentrations .

Q. How can contradictions in reaction yield data be addressed during scale-up?

- Methodological Answer : Apply Design of Experiments (DoE) to identify critical parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.